Clinical Cerebral Hemodynamics: Brovincamine Reduces Ischemic Regions in Multi-Infarct Dementia Unlike Vincamine
In a double-blind, placebo-controlled crossover clinical trial, brovincamine (bromvincamine, BV 26-723) demonstrated a distinct and clinically meaningful effect on cerebral perfusion that was not observed with its parent compound, vincamine. While vincamine (4 × 20 mg/day orally) significantly increased global cerebral blood flow (CBF), brovincamine (4 × 20 mg/day orally) did not produce a significant change in global CBF. However, brovincamine uniquely achieved a significant reduction in the number of ischemic brain regions after 2 weeks of treatment, an effect not seen with vincamine [1]. This indicates a specific improvement in cerebral microcirculation or metabolism in compromised tissue, rather than a generalized increase in flow.
| Evidence Dimension | Change in Number of Ischemic Brain Regions |
|---|---|
| Target Compound Data | Significant decrease in number of ischemic regions (exact p-value not provided in abstract, but reported as significant) |
| Comparator Or Baseline | Vincamine: No significant effect on the number of ischemic regions |
| Quantified Difference | Qualitatively different outcomes: Brovincamine reduced ischemic burden, while vincamine did not. |
| Conditions | Randomized, double-blind, placebo-controlled crossover trial in 10 patients with mild to severe multi-infarct dementia. Oral administration of 4 × 20 mg/day for 2 weeks. rCBF measured by 133Xe inhalation. |
Why This Matters
This provides clinical evidence for brovincamine's unique ability to target and improve perfusion in pathologically compromised brain tissue, a key differentiator from vincamine for researchers studying vascular dementia.
- [1] Hagstadius S, et al. The effects of bromvincamine and vincamine on regional cerebral blood flow and mental functions in patients with multi-infarct dementia. Psychopharmacology (Berl). 1984;83(4):321-6. doi: 10.1007/BF00428538. PMID: 6436861. View Source
